3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with various reagents to form intermediate compounds, which are then cyclized to form the benzoxadiazocine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced forms of the original compound .
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: It may have therapeutic potential in treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene: This compound has a similar structure but includes a thiazolidinone ring instead of a benzoxadiazocine ring.
3-[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl methyl-amino-N-methylbenzamide: This compound has been studied for its antiulcer effects and has a different functional group arrangement.
2-(3,4-Dimethoxyphenyl)ethanol: This compound is a simpler derivative with fewer functional groups and a different application profile.
Uniqueness
Its benzoxadiazocine ring system provides a unique scaffold for further chemical modifications and functionalization, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
10-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
InChI |
InChI=1S/C21H23N3O5S/c1-21-12-16(15-11-14(24(25)26)5-7-17(15)29-21)22-20(30)23(21)9-8-13-4-6-18(27-2)19(10-13)28-3/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,22,30) |
InChI Key |
TXMIREQOUMZOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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